N-1,3-benzodioxol-5-yl-2-cyclohexyl-1,3-dioxo-5-isoindolinecarboxamide
Overview
Description
N-Cyclohexyl butylone and N-Cyclohexyl methylone are classified as novel stimulants and substituted cathinones . These substances are modified based on the structure of cathinone, an alkaloid found in the Khat plant . They have been reported to cause psychoactive effects similar to amphetamines .
Synthesis Analysis
While specific synthesis methods for “N-1,3-benzodioxol-5-yl-2-cyclohexyl-1,3-dioxo-5-isoindolinecarboxamide” were not found, a related compound, 1-benzo[1,3]dioxol-5-yl-indoles, was synthesized via a Pd-catalyzed C-N cross-coupling .Molecular Structure Analysis
The molecular structure of N-Cyclohexyl butylone is C17H23NO3 . For N-Cyclohexyl methylone, the molecular structure is C16H21NO3 .Physical and Chemical Properties Analysis
N-Cyclohexyl butylone appears as a white crystalline powder or beige powder and rocks . N-Cyclohexyl methylone appears as an ecstasy tablet, beige crystalline rock, or off-white crystalline powder .Mechanism of Action
The mechanism of action for N-Cyclohexyl butylone and N-Cyclohexyl methylone is not explicitly mentioned, but they are known to cause psychoactive effects similar to amphetamines . Eutylone, another related compound, has been shown to bind to the dopamine, serotonin, and norepinephrine transporters and inhibit the reuptake of these monoamine neurotransmitters .
Safety and Hazards
Future Directions
While specific future directions for “N-1,3-benzodioxol-5-yl-2-cyclohexyl-1,3-dioxo-5-isoindolinecarboxamide” were not found, the study of related compounds continues. For instance, 1-benzo[1,3]dioxol-5-yl-indoles may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-cyclohexyl-1,3-dioxoisoindole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5/c25-20(23-14-7-9-18-19(11-14)29-12-28-18)13-6-8-16-17(10-13)22(27)24(21(16)26)15-4-2-1-3-5-15/h6-11,15H,1-5,12H2,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBERJYWGJUBAPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CC5=C(C=C4)OCO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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